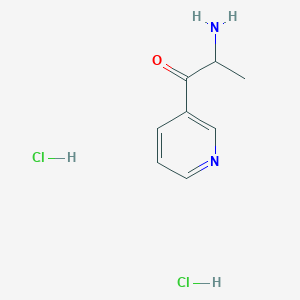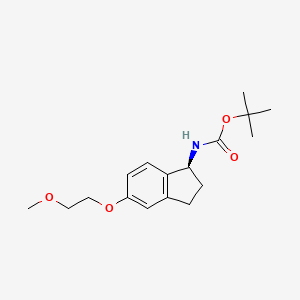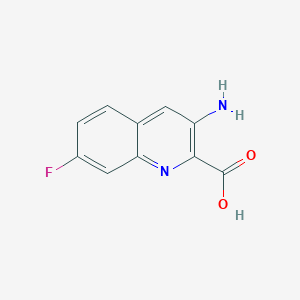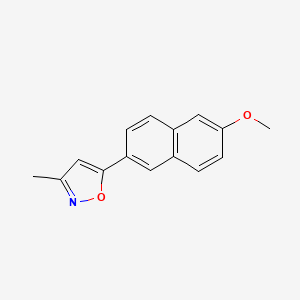![molecular formula C5H2ClN3OS B13669801 5-Chlorothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B13669801.png)
5-Chlorothiazolo[4,5-d]pyrimidin-7(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chlorothiazolo[4,5-d]pyrimidin-7(6H)-one is a heterocyclic compound that contains both thiazole and pyrimidine rings
Preparation Methods
The synthesis of 5-Chlorothiazolo[4,5-d]pyrimidin-7(6H)-one typically involves the reaction of hydrazonoyl halides with various precursors. One common method includes the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . This reaction yields the desired thiazole and pyrimidine derivatives. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
5-Chlorothiazolo[4,5-d]pyrimidin-7(6H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often using reagents like sodium borohydride.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the chlorine atom, leading to a variety of substituted products.
Common reagents used in these reactions include hydrazonoyl halides, ethanol, triethylamine, and sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Chlorothiazolo[4,5-d]pyrimidin-7(6H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-Chlorothiazolo[4,5-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets. For instance, some derivatives have shown topoisomerase I inhibitory activity, which is crucial for their anticancer properties . The compound’s structure allows it to interact with various enzymes and receptors, influencing biological pathways.
Comparison with Similar Compounds
5-Chlorothiazolo[4,5-d]pyrimidin-7(6H)-one can be compared with other thiazole and pyrimidine derivatives:
Thiazolo[5,4-d]thiazoles: These compounds have high oxidative stability and are used in organic electronics.
Pyrazolo[4,3-d]pyrimidin-7(6H)-ones:
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C5H2ClN3OS |
|---|---|
Molecular Weight |
187.61 g/mol |
IUPAC Name |
5-chloro-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one |
InChI |
InChI=1S/C5H2ClN3OS/c6-5-8-3-2(4(10)9-5)11-1-7-3/h1H,(H,8,9,10) |
InChI Key |
FSHHAMFGEBYYJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(S1)C(=O)NC(=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


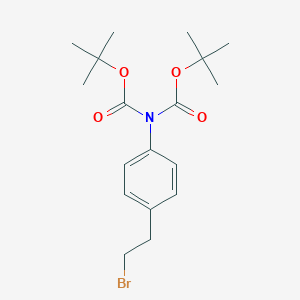
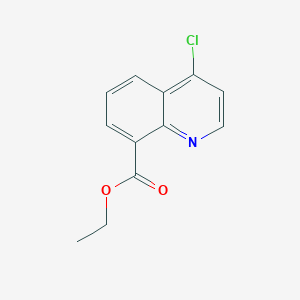
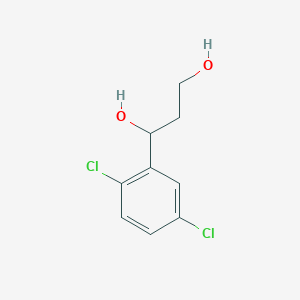
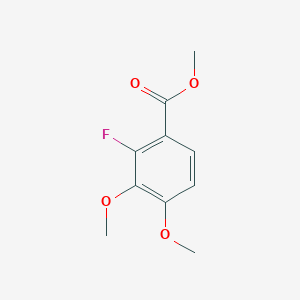

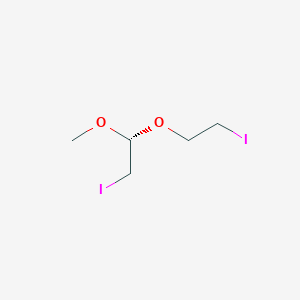

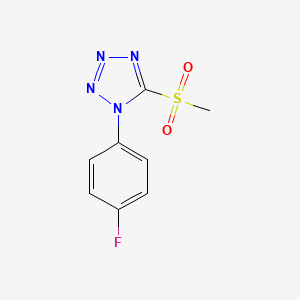
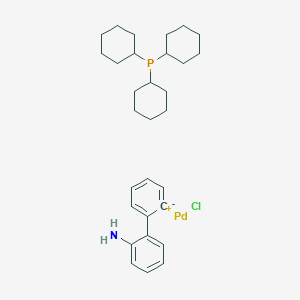
![Ethyl 2-[4-(Cbz-amino)-2-oxopyrimidin-1(2H)-yl]acetate](/img/structure/B13669776.png)
